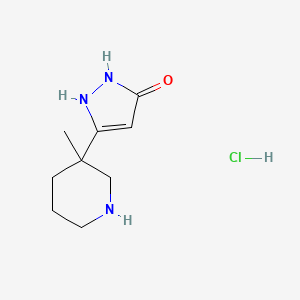
5''-O-Acetyljuglanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’‘-O-Acetyljuglanin is an organic compound with the chemical formula C22H20O11. It is a natural product found in certain plants, such as Rodgersia podophylla. This compound is a derivative of juglanin, which is a flavonoid glycoside. 5’'-O-Acetyljuglanin is known for its potential pharmacological activities, including antioxidant and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’‘-O-Acetyljuglanin typically involves the acetylation of juglanin. Juglanin can be isolated from natural sources or synthesized through various chemical reactions. The acetylation process involves the reaction of juglanin with acetic anhydride in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The reaction yields 5’'-O-Acetyljuglanin along with acetic acid as a byproduct .
Industrial Production Methods
Industrial production of 5’'-O-Acetyljuglanin follows similar synthetic routes but on a larger scale. The process involves the extraction of juglanin from plant sources, followed by its acetylation using acetic anhydride. The reaction conditions are optimized to maximize yield and purity. The final product is purified through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
5’'-O-Acetyljuglanin undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis of 5’'-O-Acetyljuglanin results in the formation of juglanin and acetic acid.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Hydrolysis: Enzymes such as esterases are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrolysis: Juglanin and acetic acid.
Oxidation: Various oxidation products depending on the conditions.
Reduction: Reduced forms of 5’'-O-Acetyljuglanin with modified functional groups.
科学的研究の応用
5’'-O-Acetyljuglanin has several scientific research applications, including:
Chemistry: Used as a reagent to study the pharmacological activity and antioxidant properties of natural products.
Biology: Investigated for its potential anti-inflammatory and antioxidant effects in biological systems.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 5’'-O-Acetyljuglanin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: Targets include enzymes involved in oxidative stress and inflammation pathways.
類似化合物との比較
5’'-O-Acetyljuglanin is structurally similar to other flavonoid glycosides, such as:
Juglanin: The parent compound from which 5’'-O-Acetyljuglanin is derived.
2’'-O-Coumaroyljuglanin: Another derivative of juglanin with a coumaroyl group instead of an acetyl group.
Kaempferol 3-O-arabinoside: A flavonoid glycoside with similar bioactive properties.
Uniqueness
5’'-O-Acetyljuglanin is unique due to its specific acetylation, which may enhance its bioavailability and pharmacological activities compared to its parent compound, juglanin .
特性
IUPAC Name |
[5-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O11/c1-9(23)30-8-15-17(27)19(29)22(32-15)33-21-18(28)16-13(26)6-12(25)7-14(16)31-20(21)10-2-4-11(24)5-3-10/h2-7,15,17,19,22,24-27,29H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBZTOWOCGDQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-Octadecenoic acid (9Z)-, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester](/img/structure/B8259336.png)
![3-Isoxazolecarboxylic acid, 5-[4-(4-bromophenoxy)phenyl]-](/img/structure/B8259338.png)








![[(3Z,8E)-2,5,7,9,10,13-hexaacetyloxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B8259418.png)
![(13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl) (E)-3-phenylprop-2-enoate](/img/structure/B8259425.png)


